molecular formula C18H13ClF3N3O3 B2382149 Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 338793-07-0

Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2382149
CAS No.: 338793-07-0
M. Wt: 411.77
InChI Key: XGDZNHCEHUOXEK-UHFFFAOYSA-N
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Description

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced pharmacological activity and stability in various chemical environments . The presence of both pyridine and isoquinoline moieties in its structure makes it a valuable compound in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multiple steps, including the formation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: N-bromosuccinimide (NBS), sulfuryl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is unique due to its combination of pyridine and isoquinoline moieties, which confer distinct chemical and biological properties. Its trifluoromethyl group further enhances its stability and pharmacological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O3/c1-24(15-14(19)7-10(8-23-15)18(20,21)22)25-9-13(17(27)28-2)11-5-3-4-6-12(11)16(25)26/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZNHCEHUOXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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